molecular formula C15H13NO5S3 B2449209 methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034593-29-6

methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2449209
M. Wt: 383.45
InChI Key: MQGUCJAMZAOYEA-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of furan derivatives is also well-studied, but specific synthesis methods would depend on the substituents present in the final compound .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Furan also has a five-membered ring, but with four carbon atoms and one oxygen atom . The exact structure of “methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” would depend on the positions and orientations of these groups in the molecule .


Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Furan can undergo similar reactions .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” would depend on its exact structure .

Scientific Research Applications

Reactivity Studies

The reactivities of related methyl esters of furan-2-carboxylic and thiophene-2-carboxylic acids have been investigated to understand their behavior in reactions with nitric acid and acetic anhydride, revealing insights into the reactivity patterns of similar compounds (K. Venter et al., 1978).

Synthesis Techniques

Advancements in synthesis techniques have been made, including the direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to produce furan-3-carboxylic esters, demonstrating a one-step method for creating high-value compounds (B. Gabriele et al., 2012). Additionally, novel synthesis routes for imidate derivatives of thiophene and furan have been explored, showcasing their potential in creating new compounds with specific properties (R. Barcock et al., 1994).

Chemical Properties and Applications

Research into the chemical properties of related compounds includes studies on the bromination of methyl furan-2-carboxylate and the synthesis of esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids, which provide valuable information for the development of new materials and chemicals (D. Chadwick et al., 1973).

Structural Analysis

The structural analysis of methylsulphinyl derivatives of furan and thiophene by X-ray diffraction contributes to the understanding of the molecular conformation and electronic structure of similar sulfur-containing heterocycles, which is crucial for designing molecules with desired properties (U. Folli et al., 1991).

Catalysis and Reaction Mechanisms

Investigations into the catalysis and reaction mechanisms, such as the C-H bond activation/borylation of furans and thiophenes using iron N-heterocyclic carbene complexes, have implications for developing new catalytic processes in organic synthesis (T. Hatanaka et al., 2010).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic methods, novel structural prototypes, and more effective pharmacological activities .

properties

IUPAC Name

methyl 3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S3/c1-20-15(17)14-13(6-8-23-14)24(18,19)16-9-10-4-5-11(21-10)12-3-2-7-22-12/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGUCJAMZAOYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

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